molecular formula C9H10BrN5 B12688884 N-(4-Bromophenyl)-1H-tetrazole-5-ethanamine CAS No. 85178-68-3

N-(4-Bromophenyl)-1H-tetrazole-5-ethanamine

Cat. No.: B12688884
CAS No.: 85178-68-3
M. Wt: 268.11 g/mol
InChI Key: LAIYEHPCEFQCDV-UHFFFAOYSA-N
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Description

N-(4-Bromophenyl)-1H-tetrazole-5-ethanamine is a chemical compound that belongs to the class of tetrazole derivatives Tetrazoles are five-membered ring compounds containing four nitrogen atoms and one carbon atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Bromophenyl)-1H-tetrazole-5-ethanamine typically involves the reaction of 4-bromophenylhydrazine with sodium azide in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the tetrazole ring. The reaction can be summarized as follows:

    Step 1: Preparation of 4-bromophenylhydrazine by reacting 4-bromonitrobenzene with hydrazine hydrate.

    Step 2: Formation of the tetrazole ring by reacting 4-bromophenylhydrazine with sodium azide in the presence of a catalyst such as copper sulfate.

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis methods. The process includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve high yields and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

N-(4-Bromophenyl)-1H-tetrazole-5-ethanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its amine derivatives.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

    Oxidation: Formation of N-(4-bromophenyl)-1H-tetrazole-5-ethanone.

    Reduction: Formation of this compound derivatives.

    Substitution: Formation of various substituted tetrazole derivatives depending on the substituent introduced.

Scientific Research Applications

N-(4-Bromophenyl)-1H-tetrazole-5-ethanamine has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly as an antimicrobial and anticancer agent.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of N-(4-Bromophenyl)-1H-tetrazole-5-ethanamine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    N-(4-Bromophenyl)thiazol-2-yl-2-chloroacetamide: Known for its antimicrobial and antiproliferative properties.

    4-Bromofentanyl: An opioid analgesic with potent effects.

Uniqueness

N-(4-Bromophenyl)-1H-tetrazole-5-ethanamine is unique due to its tetrazole ring structure, which imparts distinct chemical and biological properties

Properties

CAS No.

85178-68-3

Molecular Formula

C9H10BrN5

Molecular Weight

268.11 g/mol

IUPAC Name

4-bromo-N-[2-(2H-tetrazol-5-yl)ethyl]aniline

InChI

InChI=1S/C9H10BrN5/c10-7-1-3-8(4-2-7)11-6-5-9-12-14-15-13-9/h1-4,11H,5-6H2,(H,12,13,14,15)

InChI Key

LAIYEHPCEFQCDV-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1NCCC2=NNN=N2)Br

Origin of Product

United States

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